4,4,4-Trifluorobutylamine

Description

The exact mass of the compound 4,4,4-Trifluorobutylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4,4,4-Trifluorobutylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4,4-Trifluorobutylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,4,4-trifluorobutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8F3N/c5-4(6,7)2-1-3-8/h1-3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAXWLCVPJLBABV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(F)(F)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80231456 | |

| Record name | 4,4,4-Trifluorobutylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80231456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

819-46-5 | |

| Record name | 4,4,4-Trifluorobutylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000819465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4,4-Trifluorobutylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80231456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4,4-Trifluorobutylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,4,4-Trifluorobutylamine (CAS 819-46-5): A Key Building Block for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the γ-Trifluoromethyl Moiety

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing motifs is a cornerstone of rational drug design. The unique physicochemical properties conferred by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered pKa—are powerful tools for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2][3] Among the diverse array of fluorinated building blocks, 4,4,4-trifluorobutylamine stands out as a versatile intermediate for introducing a γ-trifluoromethylpropyl group. This particular structural element is of significant interest as it positions the strongly electron-withdrawing trifluoromethyl group distal to the reactive amine functionality, thereby modulating the amine's basicity and overall molecular properties in a nuanced manner. This guide provides a comprehensive overview of the synthesis, properties, and applications of 4,4,4-trifluorobutylamine, offering field-proven insights for its effective utilization in drug discovery programs.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic characteristics of 4,4,4-trifluorobutylamine is essential for its effective use in synthesis and for the characterization of its derivatives. The following table summarizes its key properties.

| Property | Value | Source |

| CAS Number | 819-46-5 | [4] |

| Molecular Formula | C₄H₈F₃N | [4] |

| Molecular Weight | 127.11 g/mol | [4] |

| Boiling Point | 92-94 °C | [5] |

| Density (Predicted) | 1.108 ± 0.06 g/cm³ | [5] |

| Refractive Index | 1.345 | [5] |

| pKa (Predicted) | 9.42 ± 0.10 | [5] |

| XLogP3-AA (Computed) | 1.1 | [4] |

| Appearance | Clear colorless liquid | [5] |

Spectroscopic Profile

¹H NMR: The proton NMR spectrum is expected to show four distinct signals corresponding to the four different proton environments. The methylene group adjacent to the amine (C1) would appear as a triplet, coupled to the C2 protons. The C2 and C3 methylene groups would likely present as complex multiplets due to coupling with each other and, in the case of C3, with the trifluoromethyl group. The NH₂ protons would appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR: The carbon NMR spectrum should display four signals for the four carbon atoms. The carbon of the CF₃ group will be split into a quartet by the three fluorine atoms. The chemical shifts of the other carbon atoms will be influenced by their proximity to the electronegative fluorine atoms and the nitrogen atom.

¹⁹F NMR: The fluorine NMR spectrum is expected to show a single signal, a triplet, due to coupling with the two protons on the adjacent C3 carbon. The chemical shift will be characteristic of a CF₃ group attached to an aliphatic chain.[6][7]

Mass Spectrometry: The electron ionization (EI) mass spectrum would likely show a molecular ion peak (M⁺) at m/z 127. The fragmentation pattern would be characterized by the loss of fragments such as an amino group, and cleavage of the carbon-carbon bonds, with the trifluoromethyl group influencing the fragmentation pathways.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the region of 3300-3500 cm⁻¹), C-H stretching of the alkyl chain (around 2850-2960 cm⁻¹), N-H bending (around 1590-1650 cm⁻¹), and strong C-F stretching bands (in the region of 1000-1350 cm⁻¹).[8]

Synthesis of 4,4,4-Trifluorobutylamine

The synthesis of 4,4,4-trifluorobutylamine can be achieved through several strategic routes, often involving the initial preparation of a suitable precursor followed by the introduction of the amine functionality. A highly effective and widely applicable method is the reductive amination of 4,4,4-trifluorobutanal.

Synthetic Workflow Overview

Caption: Synthetic workflow for 4,4,4-trifluorobutylamine.

Experimental Protocol: Reductive Amination of 4,4,4-Trifluorobutanal

This protocol outlines a general procedure for the synthesis of 4,4,4-trifluorobutylamine via reductive amination of 4,4,4-trifluorobutanal.[1][9]

Step 1: Oxidation of 4,4,4-Trifluorobutanol to 4,4,4-Trifluorobutanal

-

To a stirred solution of 4,4,4-trifluorobutanol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add pyridinium chlorochromate (PCC) (1.5 eq) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

-

Concentrate the filtrate under reduced pressure to yield crude 4,4,4-trifluorobutanal, which can be used in the next step without further purification.

Step 2: Reductive Amination to 4,4,4-Trifluorobutylamine

-

Dissolve the crude 4,4,4-trifluorobutanal (1.0 eq) in methanol saturated with ammonia.

-

Add a catalytic amount of a suitable hydrogenation catalyst, such as Raney nickel or palladium on carbon (Pd/C).

-

Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi) and stir vigorously at room temperature for 12-24 hours.

-

Monitor the reaction by gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Carefully filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to remove the solvent and excess ammonia.

-

Purify the crude product by fractional distillation under atmospheric pressure to obtain pure 4,4,4-trifluorobutylamine.

Alternative Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) can be used as an alternative to catalytic hydrogenation for the reduction of the intermediate imine.[1]

Reactivity and Applications in Drug Discovery

The presence of the γ-trifluoromethyl group significantly influences the reactivity and utility of 4,4,4-trifluorobutylamine in medicinal chemistry.

Influence of the Trifluoromethyl Group

The strong electron-withdrawing nature of the CF₃ group reduces the basicity of the amine compared to its non-fluorinated analog, n-butylamine. This modulation of pKa can be advantageous in drug design, as it can influence the compound's ionization state at physiological pH, thereby affecting its solubility, membrane permeability, and interaction with biological targets.[1] Furthermore, the CF₃ group can block metabolic oxidation at the γ-position, enhancing the metabolic stability of drug candidates.[1]

Key Reactions in Medicinal Chemistry

4,4,4-Trifluorobutylamine is a versatile building block for a variety of chemical transformations commonly employed in drug discovery.

-

Amide Bond Formation: The amine readily participates in amide coupling reactions with carboxylic acids using standard coupling reagents (e.g., HATU, HOBt/EDC) to form the corresponding amides. These amide-containing structures are prevalent in many drug molecules.

-

N-Alkylation and N-Arylation: The primary amine can be selectively mono- or di-alkylated to introduce further diversity. Buchwald-Hartwig amination allows for the formation of C-N bonds with aryl halides, providing access to a wide range of substituted anilines.

-

Sulfonamide Formation: Reaction with sulfonyl chlorides yields sulfonamides, another important functional group in medicinal chemistry.

Potential Signaling Pathways and Therapeutic Targets

While specific drug candidates containing the 4,4,4-trifluorobutylamine moiety are not extensively documented in publicly available literature, the strategic placement of a γ-trifluoromethyl group is relevant in several therapeutic areas. For instance, in the design of kinase inhibitors, the trifluoromethyl group can enhance binding affinity and selectivity by engaging in specific interactions within the ATP-binding pocket. The modulation of lipophilicity and metabolic stability afforded by this group is also highly desirable in the development of central nervous system (CNS) active agents, where blood-brain barrier penetration is a key challenge.

Caption: Role of 4,4,4-trifluorobutylamine in drug discovery.

Safety and Handling

4,4,4-Trifluorobutylamine is a flammable liquid and is corrosive. It can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

4,4,4-Trifluorobutylamine is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique structural feature—a primary amine with a distal trifluoromethyl group—provides a powerful handle for modulating the physicochemical and pharmacokinetic properties of drug candidates. A solid understanding of its synthesis, reactivity, and properties, as outlined in this guide, will enable researchers and scientists to effectively leverage this compound in the design and development of novel therapeutics.

References

-

PubChem. 4,4,4-Trifluorobutylamine. National Center for Biotechnology Information. [Link]

- Google Patents. Synthesis method of 4,4,4-trifluorobutanol. CN109369354B.

-

Wikipedia. Reductive amination. [Link]

-

DTIC. Fluorine-19 Nuclear Magnetic Resonance. [Link]

-

National Institutes of Health. Functionalization of Organotrifluoroborates: Reductive Amination. [Link]

-

MDPI. Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. [Link]

-

The Royal Society of Chemistry. 1H NMR spectrum of Compound 32. [Link]

- Google Patents. New synthesis method of 4,4,4-trifluoro-1-butanol and homologues thereof.

-

National Institutes of Health. Fluorinated building blocks in drug design: new pathways and targets. [Link]

-

PubMed. Fluorine in drug design: a case study with fluoroanisoles. [Link]

-

ResearchGate. Examples of bioactive compounds bearing fluorine atoms. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

NIST. 4,4,4-Trifluorobutanol. [Link]

- Google Patents. 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)

-

National Institutes of Health. Bioactive Compounds and Their Derivatives: An Insight into Prospective Phytotherapeutic Approach against Alzheimer's Disease. [Link]

-

PubChem. 4,4,4-Trifluorobutan-2-amine. [Link]

-

ResearchGate. Fluorine in drug discovery: Role, design and case studies. [Link]

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

University of Alberta. 19Flourine NMR. [Link]

-

The Royal Society of Chemistry. Practical synthesis of 4,4,4-trifluorocrotonaldehyde: A versatile precursor for the enantioselective formation of trifluoromethy. [Link]

-

OUCI. Case studies of fluorine in drug discovery. [Link]

- Google Patents. Multiple-component solid phases containing at least one active pharmaceutical ingredient.

-

PubMed. Bioactive compounds for human and planetary health. [Link]

-

National Institutes of Health. 19F chemical library and 19F-NMR for a weakly bound complex structure. [Link]

-

NIST. Perfluorotributylamine. [Link]

-

ChemAnalytical. FT-IR Spectra. [Link]

-

Palacký University Olomouc. Table of Characteristic IR Absorptions. [Link]

-

National Institutes of Health. Fluorinated Analogs of Organosulfur Compounds from Garlic (Allium sativum): Synthesis and Chemistry. [Link]

-

NIST. Mass spectra of fluorocarbons. [Link]

- Google Patents. Process for preparation of 1,2,4-trifluorobenzene and 1-chloro-3,4-difluorobenzene.

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

PubMed. Fluorinated Cycloalkyl Building Blocks for Drug Discovery. [Link]

-

Routledge. Drug Discovery with Privileged Building Blocks: Tactics in Medicinal Chemistry. [Link]

-

ResearchGate. Fluorinated building blocks in drug design: new pathways and targets. [Link]

-

YouTube. How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. [Link]

-

ChemRxiv. Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. [Link]

-

NIST. 4,4,4-Trifluorobutanol. [Link]

-

Cheminfo.org. Search by substructure for IR spectra and compare. [Link]

-

MDPI. 4,4′-Di-tert-butyl-2,2′-bipyridinium Trifluoromethanesulfonate. [Link]

-

ResearchGate. Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. [Link]

-

PubMed. Synthesis and Characterization of Fluorine-18-Labeled N-(4-Chloro-3-((fluoromethyl- d2)thio)phenyl)picolinamide for Imaging of mGluR4 in Brain. [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorine in drug design: a case study with fluoroanisoles [pubmed.ncbi.nlm.nih.gov]

- 4. 4,4,4-Trifluorobutylamine | C4H8F3N | CID 136645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4,4,4-TRIFLUOROBUTYLAMINE CAS#: 819-46-5 [m.chemicalbook.com]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. 19Flourine NMR [chem.ch.huji.ac.il]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

A Technical Guide to 4,4,4-Trifluorobutylamine: Properties, Synthesis, and Application in Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Building Blocks

4,4,4-Trifluorobutylamine is a saturated organofluorine compound that has emerged as a valuable building block in medicinal chemistry. Its structure, featuring a terminal trifluoromethyl (CF3) group separated from a primary amine by a propyl linker, offers a unique combination of physicochemical properties. The strategic incorporation of fluorine into drug candidates is a well-established method for optimizing a molecule's pharmacological profile.[1][2] Judicious placement of fluorine can enhance metabolic stability, modulate the pKa of nearby functional groups, increase binding affinity, and improve membrane permeability.[3][4] This guide provides an in-depth examination of 4,4,4-Trifluorobutylamine, detailing its core properties, synthesis, and the scientific rationale for its application in modern drug development programs.

Core Physicochemical and Identification Data

The fundamental properties of 4,4,4-Trifluorobutylamine are summarized below. This data provides the foundational knowledge required for its effective use in experimental design and chemical synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C4H8F3N | [5][6] |

| Molecular Weight | 127.11 g/mol | [5][7] |

| IUPAC Name | 4,4,4-trifluorobutan-1-amine | [5] |

| CAS Number | 819-46-5 | [5][6] |

| Appearance | Liquid | [8] |

| Boiling Point | 92-94 °C | [8][9] |

| Density | ~1.108 g/cm³ (Predicted) | [8] |

| pKa (Basic) | 9.42 - 9.7 | [5][8] |

| Refractive Index | ~1.345 | [8][9] |

| SMILES | C(CC(F)(F)F)CN | [5] |

The Trifluoromethyl Moiety: A Keystone in Medicinal Chemistry

The utility of 4,4,4-Trifluorobutylamine in drug design is primarily derived from the influence of the trifluoromethyl (CF3) group. Understanding the causality behind its effects is crucial for any medicinal chemist aiming to leverage this building block.

-

Metabolic Shielding: The C-F bond is exceptionally strong, making the CF3 group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[10] Placing this group at a terminus of a molecule can block what would otherwise be a metabolically vulnerable site (e.g., an omega-carbon), thereby increasing the drug's half-life and oral bioavailability.[10]

-

Modulation of Lipophilicity: Fluorination has a profound and sometimes counterintuitive effect on lipophilicity. While highly fluorinated compounds are lipophobic, the introduction of a single CF3 group often increases a molecule's overall lipophilicity.[4][10] This enhancement can improve a compound's ability to cross cellular membranes, a critical factor for reaching intracellular targets.[4]

-

pKa Depression: The strong electron-withdrawing nature of the CF3 group exerts a negative inductive effect along the carbon chain. This effect lowers the electron density at the nitrogen atom, making the primary amine less basic compared to its non-fluorinated analog, n-butylamine. This reduction in pKa (from ~10.6 for n-butylamine to ~9.4 for 4,4,4-trifluorobutylamine) means that at physiological pH (7.4), a greater fraction of the amine will exist in its neutral, unprotonated state. This can be strategically employed to enhance membrane permeability, as the neutral form is more readily transported across lipid bilayers.[3]

Synthesis and Methodologies

The synthesis of 4,4,4-Trifluorobutylamine can be achieved through various routes. A common and reliable approach involves the reduction of a suitable nitrogen-containing precursor, such as 4,4,4-trifluorobutanamide or 4,4,4-trifluorobutyronitrile. The latter is often prepared from precursors like 4,4,4-trifluorobutanol.[11][12]

Illustrative Synthesis Workflow

The following diagram illustrates a common synthetic pathway starting from 3-halo-1,1,1-trifluoropropane to yield the target amine. This multi-step process is representative of methods used to produce fluorinated building blocks.

Caption: A generalized workflow for the synthesis of 4,4,4-Trifluorobutylamine.

Example Experimental Protocol: Reductive Amination of 4,4,4-Trifluorobutanal

This protocol is a self-validating system, representing a standard laboratory procedure for reductive amination. The causality for each step is explained to provide deeper insight.

-

Reactor Setup: A high-pressure hydrogenation vessel is charged with 4,4,4-trifluorobutanal (1.0 eq), methanol as the solvent, and a catalytic amount of Raney Nickel (5-10 mol%).

-

Rationale: Methanol is a common solvent for hydrogenations. Raney Nickel is a highly effective and cost-efficient catalyst for the reduction of imines formed in situ.

-

-

Ammonolysis: The vessel is sealed, cooled to 0-5 °C, and saturated with anhydrous ammonia gas. The mixture is stirred under an ammonia atmosphere for 1-2 hours.

-

Rationale: Ammonia reacts with the aldehyde to form an intermediate imine. Low temperature helps to control the exothermic reaction and favor imine formation over side reactions.

-

-

Hydrogenation: The ammonia atmosphere is replaced with hydrogen gas (H2), and the vessel is pressurized to 50-100 psi. The reaction mixture is then heated to 40-60 °C and stirred vigorously for 12-24 hours.

-

Rationale: The catalyst facilitates the addition of hydrogen across the C=N double bond of the imine, reducing it to the primary amine. Heat and pressure are required to achieve a reasonable reaction rate.

-

-

Workup and Purification: After cooling and venting, the catalyst is carefully filtered off. The methanol solvent is removed under reduced pressure. The resulting crude oil is dissolved in diethyl ether and washed with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

Rationale: Filtration removes the heterogeneous catalyst. An aqueous workup removes inorganic salts and water-soluble impurities.

-

-

Final Distillation: The crude amine is purified by fractional distillation under atmospheric pressure to yield pure 4,4,4-Trifluorobutylamine (boiling point 92-94 °C).

-

Rationale: Distillation separates the final product from any remaining starting materials or higher-boiling impurities.

-

Safety, Handling, and Storage

4,4,4-Trifluorobutylamine is a hazardous chemical that requires careful handling.

-

GHS Hazards: It is classified as a flammable liquid and vapor.[7][13] It is harmful if swallowed, in contact with skin, or if inhaled.[5] Critically, it causes severe skin burns and eye damage.[5][7][13]

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat.[14]

-

Handling: Keep away from heat, sparks, open flames, and other ignition sources.[13][14] Avoid breathing vapors or mist. Ensure adequate ventilation.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14] Keep under an inert atmosphere (e.g., nitrogen) to prevent degradation. It is incompatible with strong oxidizing agents, strong acids, and strong bases.[14]

Conclusion

4,4,4-Trifluorobutylamine is more than a simple chemical; it is a strategic tool for the modern medicinal chemist. Its core molecular formula (C4H8F3N) and molecular weight (127.11 g/mol ) belie the profound impact its trifluoromethyl group can have on the pharmacokinetic and pharmacodynamic properties of a parent molecule.[5][6] By providing metabolic stability, modulating basicity, and enhancing lipophilicity, this building block enables the rational design of safer and more effective therapeutics. A thorough understanding of its properties, synthesis, and safe handling is essential for any research professional seeking to harness the power of fluorine in drug discovery.[2]

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 136645, 4,4,4-Trifluorobutylamine. PubChem. [Link]

-

ChemIndex (n.d.). 4,4,4-trifluorobutan-1-amine. ChemIndex. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11217261, 4,4,4-Trifluorobutan-2-amine. PubChem. [Link]

- Google Patents (2019). CN109369354B - Synthesis method of 4,4,4-trifluorobutanol.

-

Oakwood Chemical (n.d.). 4,4,4-Trifluorobutylamine. Oakwood Chemical. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2777083, 4,4,4-Trifluorobutanal. PubChem. [Link]

-

Journal of Pharmaceutical Research International (2023). Fluorine in drug discovery: Role, design and case studies. [Link]

-

National Institutes of Health (2021). Facile preparation and conversion of 4,4,4-trifluorobut-2-yn-1-ones to aromatic and heteroaromatic compounds. NIH. [Link]

-

National Center for Biotechnology Information (n.d.). Direct synthesis of N-perfluoro-tert-butyl secondary amines from N-trifluoromethyl secondary amines. PubMed Central. [Link]

- Google Patents (2016). CN105237340A - Novel synthesis method for 4,4,4-trifluorobutanol.

-

ResearchGate (2015). Tactical Applications of Fluorine in Drug Design and Development. ResearchGate. [Link]

-

National Center for Biotechnology Information (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. [Link]

-

National Center for Biotechnology Information (2015). Applications of Fluorine in Medicinal Chemistry. PubMed. [Link]

-

MDPI (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. 4,4,4-Trifluorobutylamine | C4H8F3N | CID 136645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 819-46-5 | 4,4,4-trifluorobutan-1-amine [chemindex.com]

- 7. Page loading... [guidechem.com]

- 8. 4,4,4-TRIFLUOROBUTYLAMINE CAS#: 819-46-5 [m.chemicalbook.com]

- 9. 4,4,4-Trifluorobutylamine [oakwoodchemical.com]

- 10. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN109369354B - A kind of synthetic method of 4,4,4-trifluorobutanol - Google Patents [patents.google.com]

- 12. CN105237340A - Novel synthesis method for 4,4,4-trifluorobutanol - Google Patents [patents.google.com]

- 13. synquestlabs.com [synquestlabs.com]

- 14. fishersci.com [fishersci.com]

synthesis of 4,4,4-Trifluorobutylamine from trifluorobutanol

An In-depth Technical Guide to the Synthesis of 4,4,4-Trifluorobutylamine from 4,4,4-Trifluorobutanol

Introduction

The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. The trifluoromethyl group, in particular, can significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity. 4,4,4-Trifluorobutylamine serves as a critical building block for introducing the 4,4,4-trifluorobutyl moiety, finding applications in the synthesis of pharmaceuticals, agrochemicals, and advanced polymers.[1] Its precursor, 4,4,4-trifluorobutanol, is a readily accessible starting material.[2]

This guide provides an in-depth exploration of the principal synthetic transformations for converting 4,4,4-trifluorobutanol into 4,4,4-trifluorobutylamine. We will dissect the mechanistic underpinnings, provide field-proven experimental protocols, and discuss the strategic considerations behind each synthetic choice, empowering researchers to select and execute the optimal pathway for their specific needs.

Strategic Overview of Synthetic Pathways

The conversion of an alcohol to a primary amine is a fundamental transformation in organic synthesis that necessitates the strategic activation of the hydroxyl group, a notoriously poor leaving group.[3] Direct substitution is not feasible. Therefore, all viable routes involve a multi-step sequence, which can be executed as a linear multi-step synthesis or as a streamlined one-pot procedure. The primary strategies, which we will explore in detail, are:

-

Two-Step Conversion via Sulfonate Ester: A classic and reliable method involving activation of the alcohol as a tosylate or mesylate, followed by nucleophilic substitution.

-

The Mitsunobu Reaction: A powerful method for inverting the stereochemistry of an alcohol (though not applicable here) while substituting the hydroxyl group under mild conditions.[4]

-

One-Pot Azidation and Reduction: An efficient protocol that combines activation, substitution, and reduction sequences without isolating intermediates.[5]

-

Oxidation and Reductive Amination: An alternative pathway that proceeds through an aldehyde intermediate.[6]

Sources

- 1. Synthesis and Application of 4,4,4-Trifluoro-1-Butanol_Chemicalbook [chemicalbook.com]

- 2. 4,4,4-三氟-1-丁醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Alcohols to Amines - Chemistry Steps [chemistrysteps.com]

- 4. Mitsunobu Reaction [organic-chemistry.org]

- 5. One Pot Conversion of Alcohols to Amines - [www.rhodium.ws] [erowid.org]

- 6. Reductive amination - Wikipedia [en.wikipedia.org]

4,4,4-Trifluorobutylamine synthesis routes and mechanisms

An In-depth Technical Guide to the Synthesis of 4,4,4-Trifluorobutylamine

Introduction: The Significance of Fluorinated Amines

4,4,4-Trifluorobutylamine is a crucial fluorinated building block in modern chemistry.[1][2] The incorporation of a trifluoromethyl (CF3) group into organic molecules can profoundly alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity.[3][4] Consequently, this amine and its derivatives are of significant interest to researchers in drug development, agrochemicals, and materials science, where such modifications can lead to enhanced performance and novel applications.[3][5]

This guide provides a comprehensive overview of the primary synthetic routes to 4,4,4-Trifluorobutylamine, designed for researchers and drug development professionals. It delves into the underlying mechanisms, provides detailed experimental protocols, and offers field-proven insights into the practical considerations of each method.

Core Synthetic Strategies: An Overview

The synthesis of 4,4,4-Trifluorobutylamine primarily revolves around the formation of the C-N bond or the reduction of a nitrogen-containing functional group. The most prevalent and practical approaches include:

-

Reduction of 4,4,4-Trifluorobutyronitrile: A direct and efficient method utilizing powerful reducing agents or catalytic hydrogenation to convert the nitrile group into a primary amine.

-

Reduction of 4,4,4-Trifluorobutyramide: Similar to nitrile reduction, this involves the conversion of an amide, often derived from the corresponding carboxylic acid, to the target amine.

-

Nucleophilic Substitution via Gabriel Synthesis: A classic method that employs a protected form of ammonia to convert an alkyl halide into a primary amine, effectively preventing over-alkylation.

Each of these routes offers distinct advantages and challenges concerning precursor availability, reaction conditions, scalability, and selectivity. The following sections will explore these pathways in detail.

Route 1: Reduction of 4,4,4-Trifluorobutyronitrile

This is arguably the most direct pathway to 4,4,4-Trifluorobutylamine. The primary precursor, 4,4,4-trifluorobutyronitrile, can be synthesized from 4,4,4-trifluorobutanol via activation (e.g., tosylation) followed by nucleophilic substitution with a cyanide salt. The subsequent reduction of the nitrile is typically achieved using two main methods: stoichiometric reduction with metal hydrides or catalytic hydrogenation.

Method 1A: Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of quantitatively converting nitriles to primary amines.[6] Its high reactivity necessitates anhydrous conditions and careful handling.

The reduction proceeds via a two-step nucleophilic addition of hydride ions (H⁻) from LiAlH₄ to the electrophilic carbon of the nitrile group.[7][8]

-

First Hydride Addition: A hydride ion attacks the nitrile carbon, breaking the pi-bond and forming an intermediate imine anion, which is stabilized by complexation with the aluminum species.[8][9]

-

Second Hydride Addition: A second hydride ion is delivered to the same carbon, resulting in a dianion intermediate.[7]

-

Aqueous Workup: The reaction is quenched with water or a dilute acid to protonate the nitrogen, liberating the primary amine.[8][9]

Caption: General workflow for catalytic nitrile hydrogenation.

-

Setup: A high-pressure hydrogenation vessel (e.g., a Parr autoclave) is charged with 4,4,4-trifluorobutyronitrile, a suitable solvent (e.g., methanol or ethanol, often saturated with ammonia to suppress side reactions), and the catalyst (e.g., 5-10 wt% Raney Nickel or 5% Pd/C).

-

Hydrogenation: The vessel is sealed, purged several times with nitrogen, and then with hydrogen. It is then pressurized with hydrogen (e.g., 50-100 psi) and heated to the desired temperature (e.g., 60-100 °C) with vigorous stirring.

-

Monitoring: The reaction is monitored by the uptake of hydrogen.

-

Workup: After the reaction is complete (no more hydrogen uptake), the vessel is cooled, and the excess pressure is carefully vented.

-

Isolation: The reaction mixture is filtered through a pad of Celite to remove the catalyst. The solvent is removed from the filtrate under reduced pressure, and the resulting crude amine is purified by distillation.

Route 2: Gabriel Synthesis of Primary Amines

The Gabriel synthesis is a robust method for preparing primary amines from primary alkyl halides, avoiding the formation of secondary and tertiary amine byproducts that often plague direct alkylation of ammonia. [10][11]The key is the use of potassium phthalimide as a protected source of the -NH₂ group. [10]The required precursor is a 4,4,4-trifluorobutyl halide or sulfonate ester.

The synthesis involves two main stages: N-alkylation of phthalimide and subsequent liberation of the amine. [12][13]

-

Sₙ2 Alkylation: The phthalimide anion, a potent nitrogen nucleophile, attacks the primary alkyl halide (e.g., 1-bromo-4,4,4-trifluorobutane) in an Sₙ2 reaction to form an N-alkylphthalimide. [13]2. Amine Liberation (Hydrazinolysis): The N-alkylphthalimide is then cleaved to release the primary amine. While acidic or basic hydrolysis is possible, the Ing-Manske procedure using hydrazine (N₂H₄) is most common. [10][12]Hydrazine attacks one of the carbonyl groups, leading to the formation of a very stable cyclic phthalhydrazide byproduct and the desired primary amine. [10]

Caption: The two-stage mechanism of the Gabriel synthesis.

-

Alkylation: Potassium phthalimide (1.05 eq.) and 1-bromo-4,4,4-trifluorobutane (1.0 eq.) are heated in a polar aprotic solvent like DMF at 80-100 °C for several hours until TLC analysis indicates the consumption of the alkyl halide.

-

Solvent Removal: The reaction mixture is cooled, and the DMF is removed under high vacuum.

-

Hydrazinolysis: The residue (the crude N-alkylphthalimide) is dissolved in ethanol. Hydrazine hydrate (1.5 eq.) is added, and the mixture is heated to reflux for 2-4 hours. A thick white precipitate of phthalhydrazide will form.

-

Workup: The mixture is cooled to room temperature, and dilute hydrochloric acid is added to precipitate any remaining phthalhydrazide and to convert the product amine into its hydrochloride salt.

-

Isolation: The solid phthalhydrazide is removed by filtration. The filtrate is concentrated to remove ethanol. The aqueous solution is then made strongly basic with NaOH or KOH, and the liberated free amine is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The combined organic extracts are dried, concentrated, and the product is purified by distillation.

Route 3: Reduction of 4,4,4-Trifluorobutyramide

This route is particularly useful if the starting material is 4,4,4-trifluorobutanoic acid, which is commercially available. [14]The acid is first converted to the primary amide, which is then reduced.

4,4,4-Trifluorobutanoic acid can be converted to 4,4,4-trifluorobutyramide via several standard methods:

-

Acid Chloride Route: Convert the acid to the acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with excess aqueous ammonia.

-

Coupling Agent Route: Direct coupling of the acid with ammonia using a peptide coupling agent like DCC or EDC.

Like nitriles, primary amides are effectively reduced to primary amines using LiAlH₄. It is important to note that milder reducing agents like sodium borohydride (NaBH₄) are not strong enough for this transformation. [15] The mechanism involves the initial complexation of the carbonyl oxygen with the aluminum species, followed by hydride attack on the carbonyl carbon. A subsequent elimination of the aluminate species results in an iminium ion intermediate, which is then reduced by a second hydride equivalent to the final amine.

The protocol is very similar to the LiAlH₄ reduction of nitriles, requiring anhydrous conditions and a careful workup procedure.

-

Setup: Charge a dry, nitrogen-flushed flask with LiAlH₄ (1.5-2.0 eq.) in anhydrous THF.

-

Addition: Cool to 0 °C and add a solution of 4,4,4-trifluorobutyramide (1.0 eq.) in THF dropwise.

-

Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 4-8 hours.

-

Quenching & Isolation: Follow the same Fieser workup and extraction procedure described in Method 1A for the nitrile reduction. Purify the final product by distillation.

Alternative Pathway: The Hofmann Rearrangement

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. [16][17]The reaction proceeds through an isocyanate intermediate. [18][19] It is critical to note that applying the Hofmann rearrangement directly to 4,4,4-trifluorobutyramide would result in 3,3,3-trifluoropropylamine , not the desired 4,4,4-trifluorobutylamine, due to the loss of the carbonyl carbon. [19]To synthesize the target molecule via this route, one would need to start with 5,5,5-trifluoropentanamide . While mechanistically interesting, this makes the route less direct compared to the others.

Comparative Summary of Synthesis Routes

| Route | Precursor | Key Reagents | Advantages | Disadvantages | Scale |

| Nitrile Reduction (LiAlH₄) | 4,4,4-Trifluorobutyronitrile | LiAlH₄, Ether/THF | High yield, reliable | Pyrophoric reagent, stoichiometric waste, requires strict anhydrous conditions | Lab |

| Nitrile Reduction (Catalytic) | 4,4,4-Trifluorobutyronitrile | H₂, Raney Ni / Pd/C | Atom economical, scalable, safer | Potential for side products (secondary/tertiary amines), requires pressure equipment | Industrial |

| Gabriel Synthesis | 1-Halo-4,4,4-trifluorobutane | Potassium Phthalimide, Hydrazine | Exclusively forms primary amine, avoids over-alkylation | Multi-step, potentially harsh cleavage conditions, stoichiometric waste | Lab |

| Amide Reduction (LiAlH₄) | 4,4,4-Trifluorobutyramide | LiAlH₄, THF | Good yields, accessible from carboxylic acid | Pyrophoric reagent, stoichiometric waste, requires strict anhydrous conditions | Lab |

Conclusion and Expert Recommendations

For laboratory-scale synthesis where high purity and yield are paramount, the reduction of 4,4,4-trifluorobutyronitrile using LiAlH₄ and the Gabriel synthesis are excellent choices. The Gabriel synthesis is particularly advantageous when a clean primary amine is required without any risk of over-alkylation byproducts. [11] For industrial-scale production, catalytic hydrogenation of 4,4,4-trifluorobutyronitrile is the most viable and cost-effective method. [20][21]Its atom economy, the avoidance of hazardous stoichiometric reagents, and the potential for continuous processing make it superior for large-scale manufacturing, provided the selectivity towards the primary amine is carefully optimized through catalyst choice and the addition of suppressants like ammonia. [20][22]The reduction of the corresponding amide serves as a solid alternative, especially if the synthetic route begins from the more readily available 4,4,4-trifluorobutanoic acid.

References

- Vertex AI Search. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde.

- JoVE. Nitriles to Amines: LiAlH4 Reduction. (2025-05-22).

- ResearchGate.

- Semantic Scholar. Ruthenium-catalyzed hydrogenation of nitriles: insights into the mechanism.

- Chemguide. reduction of nitriles.

- ResearchGate. (PDF) Nitrile Hydrogenation on Solid Catalysts – New Insights into the Reaction Mechanism. (2025-08-06).

- WordPress. Nitrile Reduction.

- Chemistry LibreTexts. Conversion of nitriles to 1° amines using LiAlH4. (2023-01-22).

- Periodica Polytechnica. Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. (2018-07-02).

- YouTube. Reduction of nitriles to amines using LiAlH4. (2025-05-01).

- Cambridge University Press. Gabriel Synthesis.

- Wikipedia. Gabriel synthesis.

- Wikipedia. Hofmann rearrangement.

- Chemistry LibreTexts. Gabriel Synthesis. (2023-01-22).

- NROChemistry. Gabriel Synthesis: Mechanism & Examples.

- Master Organic Chemistry. The Gabriel Synthesis. (2025-06-05).

- chemeurope.com. Hofmann rearrangement.

- Alfa Chemistry. Hofmann Rearrangement.

- ChemShuttle. 4,4,4-trifluorobutanoic acid;CAS No..

- Stenutz. 4,4,4-trifluorobutanoic acid.

- PubChem. 4,4,4-Trifluorobutylamine | C4H8F3N | CID 136645.

- ChemicalBook. Synthesis and Application of 4,4,4-Trifluoro-1-Butanol. (2022-11-03).

- Chemistry Steps. Hofmann Rearrangement.

- Chem-Impex. 4,4,4-Trifluorobutyric acid.

- Oakwood Chemical. 4,4,4-Trifluorobutylamine.

- Journal of Biomedical Research & Environmental Sciences.

Sources

- 1. 4,4,4-Trifluorobutylamine | C4H8F3N | CID 136645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4,4,4-Trifluorobutylamine [oakwoodchemical.com]

- 3. chemimpex.com [chemimpex.com]

- 4. jelsciences.com [jelsciences.com]

- 5. Synthesis and Application of 4,4,4-Trifluoro-1-Butanol_Chemicalbook [chemicalbook.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 10. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. 4,4,4-trifluorobutanoic acid [stenutz.eu]

- 15. youtube.com [youtube.com]

- 16. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 17. Hofmann_rearrangement [chemeurope.com]

- 18. alfa-chemistry.com [alfa-chemistry.com]

- 19. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 20. Nitrile Reduction - Wordpress [reagents.acsgcipr.org]

- 21. pp.bme.hu [pp.bme.hu]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹H NMR Spectrum of 4,4,4-Trifluorobutylamine

Introduction

4,4,4-Trifluorobutylamine is a fluorinated organic compound of significant interest in the development of pharmaceuticals and agrochemicals. The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and modified lipophilicity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is an indispensable tool for the structural elucidation and purity assessment of such novel compounds. This guide provides a detailed analysis of the expected ¹H NMR spectrum of 4,4,4-Trifluorobutylamine, offering insights into the chemical shifts, coupling constants, and splitting patterns that define its spectral signature. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the characterization of complex organic molecules.

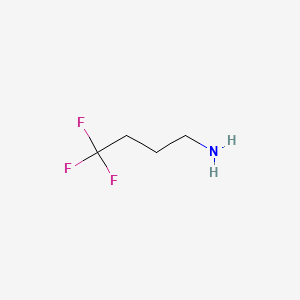

Molecular Structure and Proton Environments

To comprehend the ¹H NMR spectrum of 4,4,4-Trifluorobutylamine, it is essential to first examine its molecular structure and identify the distinct proton environments. The molecule consists of a four-carbon chain with a trifluoromethyl group at the C4 position and an amino group at the C1 position.

Caption: Molecular structure of 4,4,4-Trifluorobutylamine.

There are four distinct proton environments in 4,4,4-Trifluorobutylamine:

-

H1: The two protons on the carbon adjacent to the amino group (C1).

-

H2: The two protons on the central carbon of the alkyl chain (C2).

-

H3: The two protons on the carbon adjacent to the trifluoromethyl group (C3).

-

NH₂: The two protons of the primary amine.

The chemical shift of each of these proton sets will be influenced by the neighboring functional groups. The strongly electron-withdrawing trifluoromethyl group (-CF₃) will significantly deshield adjacent protons, causing their signals to appear at a higher chemical shift (downfield).[1] Conversely, the amino group (-NH₂) is an electron-donating group and will have a lesser deshielding effect on its neighboring protons.

Predicted ¹H NMR Spectral Parameters

The following table summarizes the predicted ¹H NMR spectral data for 4,4,4-Trifluorobutylamine. These predictions are based on established chemical shift ranges for similar functional groups and the known effects of substituents.[2][3][4][5][6]

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| NH₂ | 1.0 - 2.0 | Broad singlet | N/A |

| H2 | ~1.7 - 1.9 | Quintet (or multiplet) | ³JHH ≈ 7 Hz |

| H3 | ~2.1 - 2.4 | Quartet of triplets (qt) | ³JHF ≈ 11 Hz, ³JHH ≈ 7 Hz |

| H1 | ~2.7 - 2.9 | Triplet | ³JHH ≈ 7 Hz |

Detailed Spectral Analysis

1. The Amino Protons (NH₂):

The protons of the primary amine are expected to appear as a broad singlet in the range of 1.0 - 2.0 ppm . The broadness of this signal is due to rapid chemical exchange with other protic species (like trace water in the solvent) and quadrupole broadening from the nitrogen atom. The exact chemical shift is highly dependent on the solvent, concentration, and temperature.

2. The Methylene Protons at C2 (H2):

The protons at the C2 position are adjacent to two other methylene groups (C1 and C3). Therefore, their signal is predicted to be a quintet (or a more complex multiplet) around 1.7 - 1.9 ppm . This splitting pattern arises from coupling to both the two H1 protons and the two H3 protons (n+1 rule, where n=4). The coupling constant (³JHH) is expected to be approximately 7 Hz .

3. The Methylene Protons at C3 (H3):

The protons at the C3 position are in a unique electronic environment, being adjacent to both a methylene group (C2) and the strongly electron-withdrawing trifluoromethyl group. This will cause their signal to be shifted significantly downfield to approximately 2.1 - 2.4 ppm . The multiplicity of this signal is predicted to be a quartet of triplets (qt) . This complex splitting arises from:

-

Coupling to the three fluorine atoms of the CF₃ group (³JHF), which splits the signal into a quartet. The typical magnitude for a three-bond H-F coupling is around 11 Hz .[7]

-

Coupling to the two adjacent protons at C2 (³JHH), which further splits each line of the quartet into a triplet, with an expected coupling constant of approximately 7 Hz .

4. The Methylene Protons at C1 (H1):

The protons at the C1 position are adjacent to the amino group and the C2 methylene group. The nitrogen of the amino group will cause a moderate deshielding effect, resulting in a chemical shift in the range of 2.7 - 2.9 ppm . These protons are coupled to the two adjacent protons at C2, which will split the signal into a triplet with a ³JHH of approximately 7 Hz .

Visualizing Coupling Interactions

The following diagram illustrates the key through-bond coupling interactions that determine the splitting patterns in the ¹H NMR spectrum of 4,4,4-Trifluorobutylamine.

Caption: J-coupling relationships in 4,4,4-Trifluorobutylamine.

Experimental Protocol for ¹H NMR Analysis

1. Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 4,4,4-Trifluorobutylamine.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a common choice for routine analysis.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

2. NMR Instrument Parameters:

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized depending on the specific instrument and sample concentration.

-

Spectrometer Frequency: 400 MHz

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Acquisition Time (AQ): 2-4 seconds.

-

Relaxation Delay (D1): 1-5 seconds. A longer delay may be necessary for accurate integration of all signals.

-

Number of Scans (NS): 8-16 scans for a moderately concentrated sample. More scans may be required for dilute samples to improve the signal-to-noise ratio.

-

Spectral Width (SW): A spectral width of 10-12 ppm is typically sufficient to cover the entire proton chemical shift range.

-

Temperature: Standard probe temperature (e.g., 298 K).

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons corresponding to each resonance.

-

Analyze the splitting patterns and measure the coupling constants.

Conclusion

The ¹H NMR spectrum of 4,4,4-Trifluorobutylamine is predicted to exhibit four distinct signals corresponding to the four different proton environments. The key features of the spectrum are the significant downfield shift and the complex quartet of triplets splitting pattern of the protons adjacent to the trifluoromethyl group, a direct consequence of the strong electron-withdrawing nature and the spin-spin coupling of the fluorine atoms. This detailed guide provides a robust framework for the interpretation of the ¹H NMR spectrum of 4,4,4-Trifluorobutylamine, which is crucial for its unambiguous identification and characterization in research and development settings.

References

-

Coupling of Protons with Fluorine. ResearchGate. [Link]

-

1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031321). Human Metabolome Database. [Link]

-

Butylamine | C4H11N | CID 8007. PubChem. [Link]

-

A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest. [Link]

-

The Effect of Fluorine in 1H NMR. Reddit. [Link]

-

1H NMR Chemical Shift. Oregon State University. [Link]

Sources

- 1. reddit.com [reddit.com]

- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031321) [hmdb.ca]

- 3. Butylamine(109-73-9) 1H NMR spectrum [chemicalbook.com]

- 4. Butylamine | C4H11N | CID 8007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. compoundchem.com [compoundchem.com]

- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 4,4,4-Trifluorobutylamine

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 4,4,4-Trifluorobutylamine. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical considerations for acquiring and interpreting the ¹³C NMR data of this organofluorine compound. We will explore the profound influence of the trifluoromethyl (CF₃) and amino (NH₂) functional groups on the chemical shifts of the aliphatic carbon backbone. Furthermore, this guide details the characteristic carbon-fluorine (C-F) spin-spin coupling patterns that are crucial for unambiguous structural elucidation. A validated, step-by-step experimental protocol for obtaining a high-quality spectrum is also presented, ensuring both scientific rigor and practical applicability.

Introduction: The Challenge and Utility of ¹³C NMR in Fluorinated Amine Analysis

¹³C NMR spectroscopy is an indispensable tool for determining the carbon framework of organic molecules.[1] Unlike ¹H NMR, which provides information about the proton environment, ¹³C NMR directly probes the carbon skeleton, with each non-equivalent carbon atom typically producing a distinct signal.[2] The chemical shift of a ¹³C nucleus is highly sensitive to its local electronic environment, making it a powerful probe for identifying functional groups and understanding substituent effects.[3]

The analysis of organofluorine compounds, such as 4,4,4-Trifluorobutylamine, presents unique challenges and opportunities in ¹³C NMR spectroscopy. The extreme electronegativity of fluorine atoms significantly influences the electronic environment of neighboring carbons, causing substantial shifts in their resonance frequencies.[4] Moreover, the magnetic nucleus of fluorine (¹⁹F, I = ½, 100% natural abundance) couples with ¹³C nuclei, resulting in complex signal multiplicities.[5] This phenomenon, known as J-coupling, provides invaluable structural information through the number of bonds separating the coupled nuclei but can also complicate spectral interpretation by splitting a single carbon resonance into a multiplet, potentially burying it in the baseline noise.[5][6]

This guide will deconstruct these effects to provide a clear and authoritative understanding of the ¹³C NMR spectrum of 4,4,4-Trifluorobutylamine.

Predicted ¹³C NMR Spectral Data

The carbon atoms in 4,4,4-Trifluorobutylamine are numbered as follows:

Caption: IUPAC numbering for 4,4,4-Trifluorobutylamine.

Table 1: Predicted ¹³C NMR Chemical Shifts and C-F Coupling Constants for 4,4,4-Trifluorobutylamine

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| C1 (–CH₂NH₂) | ~41.0 | triplet | ⁴JCF ≈ 1-2 Hz |

| C2 (–CH₂–) | ~20.5 | quartet | ³JCF ≈ 4-5 Hz |

| C3 (–CH₂CF₃) | ~34.5 | quartet | ²JCF ≈ 29-31 Hz |

| C4 (–CF₃) | ~126.0 | quartet | ¹JCF ≈ 275-278 Hz |

Note: Predicted values can vary slightly between different algorithms and solvents. Multiplicity for C1 may appear as a simple triplet in lower-resolution spectra due to the small coupling constant.

In-Depth Spectral Analysis and Interpretation

Influence of Substituents on Chemical Shifts

The chemical shifts observed in the butyl chain are a direct consequence of the electronic effects exerted by the terminal amino (–NH₂) and trifluoromethyl (–CF₃) groups.

-

The Trifluoromethyl (–CF₃) Group: The three highly electronegative fluorine atoms exert a powerful electron-withdrawing inductive effect (-I effect). This effect deshields the directly attached carbon, C4 , causing its resonance to appear significantly downfield at approximately 126.0 ppm.[10] This deshielding influence propagates down the carbon chain, but its magnitude diminishes with distance. Consequently, C3 is also shifted downfield.

-

The Amino (–NH₂) Group: The nitrogen atom is more electronegative than carbon, leading to a deshielding effect on the adjacent carbon, C1 . This places the C1 signal at around 41.0 ppm, a typical value for a carbon bonded to a primary amine.[11]

-

C2 Position: The C2 carbon is the most shielded (most upfield signal at ~20.5 ppm) as it is furthest from the primary inductive effects of both the –NH₂ and –CF₃ groups, representing a more classic alkane-like environment.

Caption: Inductive effects influencing ¹³C chemical shifts.

Carbon-Fluorine (¹³C-¹⁹F) Coupling

In a standard proton-decoupled ¹³C NMR spectrum, all C-H couplings are removed, and carbon signals typically appear as singlets. However, C-F couplings persist, providing critical structural information.[5]

-

¹JCF (One-Bond Coupling): The signal for C4 is split into a quartet (due to coupling with three equivalent ¹⁹F nuclei, following the n+1 rule). The coupling constant, ¹JCF, is expected to be very large, around 275-278 Hz, which is characteristic for a carbon directly bonded to three fluorine atoms.[12][13]

-

²JCF (Two-Bond Coupling): The signal for C3 , two bonds away from the fluorine atoms, will also be split into a quartet. The magnitude of this coupling, ²JCF, is significantly smaller, predicted to be around 29-31 Hz.[10]

-

³JCF (Three-Bond Coupling): The coupling extends to C2 , which is expected to appear as a quartet with a much smaller coupling constant, ³JCF, of approximately 4-5 Hz.[14]

-

⁴JCF (Four-Bond Coupling): A very small four-bond coupling may be observable for C1 , which could manifest as a subtle broadening or a small triplet (due to the CH₂ group). However, with a predicted ⁴JCF of only 1-2 Hz, this splitting may not be resolved in a routine experiment.[15]

The presence and magnitude of these C-F couplings are confirmatory for the assignment of the carbon signals.

Recommended Experimental Protocol for Data Acquisition

Acquiring a high-quality ¹³C NMR spectrum of a fluorinated amine requires careful attention to experimental parameters. The following protocol is a self-validating system designed for accuracy and reliability.

Sample Preparation

-

Analyte Purity: Ensure the 4,4,4-Trifluorobutylamine sample is of high purity (>98%) to avoid interference from impurity signals.

-

Solvent Selection:

-

Primary Choice: Deuterated chloroform (CDCl₃) is a standard solvent for many organic molecules.[16] Prepare a solution of ~20-50 mg of the amine in 0.6-0.7 mL of CDCl₃.

-

Alternative: Primary amines can sometimes exhibit poor solubility or peak broadening in CDCl₃ due to hydrogen bonding. If issues arise, consider using a more polar, hydrogen-bond accepting solvent like deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ (CD₃OD).[17][18]

-

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the NMR tube to serve as the internal reference for chemical shifts (δ = 0.0 ppm).[3]

-

Filtration: If any particulate matter is present, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

NMR Instrument Parameters

The following parameters are recommended for a standard 400 MHz spectrometer.

-

Experiment: Standard ¹³C observation with broadband ¹H decoupling (e.g., zgpg30 or similar pulse program).

-

Frequency: Set the observe frequency for ¹³C (approx. 100 MHz on a 400 MHz instrument).

-

Pulse Width (p1): Use a 30° flip angle. This provides a good compromise between signal intensity and relaxation time, especially for quaternary carbons (like C4), without requiring very long relaxation delays.[19]

-

Acquisition Time (aq): Set to 1.0 - 2.0 seconds to ensure good digital resolution.[20]

-

Relaxation Delay (d1): Set to 2.0 seconds. This allows for sufficient relaxation of most carbon nuclei between pulses, leading to more reliable signal intensities.[20]

-

Number of Scans (ns): Due to the low natural abundance of ¹³C and signal splitting from C-F coupling, a larger number of scans is necessary. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.

-

Spectral Width (sw): Set a wide spectral width of 0 to 220 ppm to ensure all carbon signals, especially the downfield C4, are captured.[1]

-

Temperature: Maintain a constant probe temperature, typically 298 K (25 °C).

Data Processing

-

Fourier Transform: Apply an exponential multiplication with a line broadening factor (LB) of 1-2 Hz to improve the signal-to-noise ratio.

-

Phasing: Carefully phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply an automatic or manual baseline correction to ensure a flat baseline across the spectrum.

-

Referencing: Calibrate the spectrum by setting the TMS peak to 0.0 ppm. If an alternative solvent is used (e.g., DMSO-d₆), reference the residual solvent peak (δ ≈ 39.52 ppm) and report the reference used.[16]

Caption: Experimental workflow for ¹³C NMR data acquisition.

Conclusion

The ¹³C NMR spectrum of 4,4,4-Trifluorobutylamine is a rich source of structural information, defined by the interplay of inductive effects and complex C-F spin-spin couplings. The trifluoromethyl group induces a strong downfield shift on the adjacent carbons and characteristic quartet splitting patterns that extend up to three bonds away. The amino group similarly influences its neighboring carbon. By understanding these principles and employing the robust experimental protocol detailed herein, researchers can confidently acquire and interpret the spectrum, leading to unambiguous characterization of this and similar fluorinated molecules.

References

-

ACD/Labs. (n.d.). A New Method for the Reliable Detection of ¹³C Multiplets of Fluorine Containing Compounds. Retrieved from [Link]

-

Hoyt, D. W., & Szeverenyi, N. M. (2018). Acquiring ¹H and ¹³C Spectra. In Modern NMR Techniques for Synthetic Chemistry. Retrieved from [Link]

-

Facey, G. (2007, October 9). ¹³C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. Retrieved from [Link]

-

Kwak, J., & Lee, D. (2010). Determination of the Absolute Configuration of Primary Amines in Polar NMR Solvents. Organic Letters, 12(19), 4364–4367. Retrieved from [Link]

-

Chemistry Department, NMR Facility. (2020, May 4). Optimized Default ¹³C Parameters. Retrieved from [Link]

-

Schaefer, T., Penner, G. H., Sebastian, R., Peeling, J., & Beaulieu, C. (1991). Long-range ¹H,¹⁹F and ¹³C,¹⁹F coupling constants and molecular orbital computations as indicators of the conformation of the trifluoromethoxy group in C₆H₅OCF₃ and 4-F-C₆H₄OCF₃. Canadian Journal of Chemistry, 69(6), 1047-1053. Retrieved from [Link]

-

Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]

-

Shaughnessy, K. H., & D Vogels, C. M. (2015). Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl-Bearing Stereogenic Centers. The Journal of Organic Chemistry, 80(3), 1856–1862. Retrieved from [Link]

-

Step-by-step procedure for NMR data acquisition. (n.d.). Retrieved from [Link]

-

Gerig, J. T. (n.d.). Fluorine NMR. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). How to Get a Good ¹H NMR Spectrum. Retrieved from [Link]

-

JEOL. (n.d.). Determine number of fluorines attached to each carbon by ¹³C NMR spectroscopy! Retrieved from [Link]

-

Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled ¹³C NMR. Retrieved from [Link]

-

LibreTexts Chemistry. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

Hansen, P. E., & Wray, V. (1972). Sixteen ¹³C-¹⁹F Spin-Spin Coupling Constants in the ¹³C NMR Spectrum of 1-Fluoropyrene (C₁₆H₉F). Acta Chemica Scandinavica, 26, 2160. Retrieved from [Link]

-

Scribd. (n.d.). NMR Spectroscopy Data Parameters. Retrieved from [Link]

-

ResearchGate. (2008). Sixteen ¹³C-¹⁹F Spin-Spin Coupling Constants in the ¹³C NMR Spectrum of 1-Fluoropyrene (C₁₆H₉F). Retrieved from [Link]

-

NPTEL. (n.d.). ¹³C NMR spectroscopy • Chemical shift. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis of trifluoromethyl cyclohexyl, cyclohexenyl and aryl compounds via stepwise Robinson annulation. Retrieved from [Link]

-

J-Stage. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (1977). ¹³C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on ¹³C–¹⁹F coupling constants. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to ¹³C NMR Chemical Shift Values. Retrieved from [Link]

-

CASPRE. (n.d.). ¹³C NMR Predictor. Retrieved from [Link]

-

Oregon State University. (n.d.). ¹³C NMR Chemical Shift. Retrieved from [Link]

-

Beilstein Journals. (n.d.). for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF₃. Retrieved from [Link]

-

ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹³C NMR experimental and calculated C4 chemical shifts (d in ppm) for.... Retrieved from [Link]

-

Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: ¹³C NMR Chemical Shifts. Retrieved from [Link]

-

Morganton Scientific. (2024, June 27). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict all NMR spectra. Retrieved from [Link]

-

Scribd. (n.d.). Predict ¹³C Carbon NMR Spectra. Retrieved from [Link]

Sources

- 1. bhu.ac.in [bhu.ac.in]

- 2. compoundchem.com [compoundchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 6. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 7. CASPRE [caspre.ca]

- 8. docs.chemaxon.com [docs.chemaxon.com]

- 9. Visualizer loader [nmrdb.org]

- 10. beilstein-journals.org [beilstein-journals.org]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. NMR用溶媒 [sigmaaldrich.com]

- 17. academic.oup.com [academic.oup.com]

- 18. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 19. books.rsc.org [books.rsc.org]

- 20. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the ¹⁹F NMR Analysis of 4,4,4-Trifluorobutylamine

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery and materials science, lending unique physicochemical properties to the parent molecule. The trifluoromethyl (CF₃) group, in particular, is a prevalent motif, and its characterization is paramount for structural elucidation and purity assessment. This guide provides a comprehensive, in-depth analysis of 4,4,4-Trifluorobutylamine using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the fundamental principles governing the ¹⁹F NMR experiment, provide detailed, field-proven protocols for both qualitative and quantitative analysis, and offer insights into the interpretation of the resulting spectral data. This document is intended to serve as a practical and authoritative resource for researchers and professionals engaged in the development and analysis of fluorinated compounds.

Introduction: The Significance of ¹⁹F NMR in Fluorinated Compound Analysis

Fluorine-19 (¹⁹F) NMR spectroscopy has emerged as an indispensable analytical technique for the study of organofluorine compounds.[1][2] The ¹⁹F nucleus possesses several advantageous properties that make it an exceptional NMR probe:

-

100% Natural Abundance: Unlike ¹³C, the ¹⁹F isotope is 100% naturally abundant, providing a strong NMR signal without the need for isotopic enrichment.[3]

-

High Gyromagnetic Ratio: The ¹⁹F nucleus has a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of ¹H, making it one of the most sensitive NMR-active nuclei.[3]

-

Wide Chemical Shift Range: The chemical shift dispersion in ¹⁹F NMR is significantly larger than in ¹H NMR, spanning over 400 ppm. This wide range minimizes signal overlap, even in complex molecules, simplifying spectral interpretation.[4]

-

Low Biological Background: The scarcity of endogenous fluorinated compounds in most biological systems results in clean spectra with minimal background interference, which is particularly advantageous in metabolomics and drug interaction studies.[5]

4,4,4-Trifluorobutylamine is a valuable building block in medicinal chemistry and materials science. The presence of the terminal trifluoromethyl group imparts specific properties, such as increased metabolic stability and altered basicity of the amine group. Accurate and precise analysis of this compound is crucial for quality control, reaction monitoring, and structural verification.

Theoretical Considerations for the ¹⁹F NMR Spectrum of 4,4,4-Trifluorobutylamine

Chemical Shift (δ)

The chemical shift of the ¹⁹F nucleus is highly sensitive to its local electronic environment. For 4,4,4-Trifluorobutylamine, we are interested in the resonance of the three equivalent fluorine atoms of the CF₃ group. The chemical shift is influenced by the inductive effects of the neighboring alkyl chain and the distant amino group.

Spin-Spin Coupling (J-Coupling)

The signal for the CF₃ group in 4,4,4-Trifluorobutylamine will not be a singlet. It will be split into a multiplet due to spin-spin coupling with the adjacent methylene protons (-CH₂-). This is a three-bond coupling (³JHF). The multiplicity of the signal will follow the n+1 rule, where n is the number of equivalent coupling protons. In this case, n=2, so the ¹⁹F signal is expected to be a triplet .

The magnitude of the ³JHF coupling constant in aliphatic systems of this nature (H-C-C-F) typically falls within the range of 2-15 Hz .[7] Based on data from a close analog, a ³JHF of approximately 10.9 Hz is anticipated.[6]

Molecular Structure and Workflow Visualization

The structure of 4,4,4-Trifluorobutylamine dictates the expected NMR spectrum.

Caption: Structure of 4,4,4-Trifluorobutylamine.

The general workflow for ¹⁹F NMR analysis follows a structured path from sample preparation to final data interpretation.

Sources

- 1. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. azom.com [azom.com]

The Strategic Utility of 4,4,4-Trifluorobutylamine in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Role of Fluorinated Building Blocks

In the landscape of modern medicinal chemistry, the incorporation of fluorine into drug candidates has become a cornerstone strategy for enhancing pharmacological properties. The strategic introduction of fluorine can modulate a molecule's metabolic stability, lipophilicity, and binding affinity, often leading to improved efficacy and pharmacokinetic profiles.[1][2] Among the repertoire of fluorinated building blocks, 4,4,4-Trifluorobutylamine stands out as a versatile intermediate, offering a trifluoromethyl group appended to a flexible butylamine chain. This unique structural motif provides a valuable tool for researchers seeking to optimize lead compounds and explore novel chemical space. This guide provides an in-depth technical overview of 4,4,4-Trifluorobutylamine, including its commercial availability, synthesis, applications in pharmaceutical development, and essential analytical methods for quality control.

Commercial Availability of 4,4,4-Trifluorobutylamine

A reliable supply of high-purity starting materials is critical for reproducible research and development. 4,4,4-Trifluorobutylamine is available from a range of commercial suppliers specializing in research chemicals and pharmaceutical intermediates. The following table provides a comparative overview of prominent suppliers.

| Supplier | Purity | Available Quantities |

| Oakwood Chemical | 97% | 250mg, 1g, 5g |

| Thermo Scientific Chemicals | 97% | 5g |

| Fluorochem | 97.0% | 1g, 5g |

| CookeChem | 98% | Inquire |

| BOC Sciences | 95% | Inquire |

| Santa Cruz Biotechnology | Inquire | Inquire |

| ChemicalBook | Inquire | Inquire |

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a chemical is paramount for its safe handling and effective use in experimental design.

| Property | Value |

| CAS Number | 819-46-5 |

| Molecular Formula | C4H8F3N |

| Molecular Weight | 127.11 g/mol |

| Boiling Point | 92-94 °C |

| Density | ~1.108 g/cm³ |

| Refractive Index | ~1.345 |

Safety Information: 4,4,4-Trifluorobutylamine is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage.[3] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. For detailed safety information, always consult the supplier's Safety Data Sheet (SDS).

Synthesis of 4,4,4-Trifluorobutylamine: A Plausible Pathway